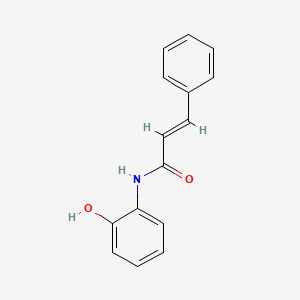

(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-14-9-5-4-8-13(14)16-15(18)11-10-12-6-2-1-3-7-12/h1-11,17H,(H,16,18)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYJJBQPBDGQQFZ-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide typically involves the reaction of 2-hydroxybenzaldehyde with phenylacetic acid under basic conditions to form the corresponding cinnamic acid derivative. This intermediate is then reacted with an amine, such as aniline, to yield the final product. The reaction conditions often include the use of a base like sodium hydroxide or potassium carbonate and solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding amide.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Saturated amide derivatives.

Substitution: Alkylated or acylated phenylpropanoids.

Scientific Research Applications

(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can act as an antioxidant by scavenging free radicals, while the amide moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to anti-inflammatory and anticancer effects by inhibiting key signaling pathways involved in these processes.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Anti-inflammatory : Ortho substituents (Br, Cl, OH) enhance steric interactions with NF-κB binding pockets .

- Antimicrobial: Para/meta electron-withdrawing groups (CF₃, NO₂) increase membrane disruption and enzyme inhibition .

- Antimalarial : Halogenation at positions 2 and 4 optimizes Plasmodium growth inhibition .

Biological Activity

(2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide, commonly referred to as N-(2-hydroxyphenyl)prop-2-enamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 241.29 g/mol. The compound features a double bond between the second and third carbon atoms of the propene chain and an amide functional group, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, including histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression .

- Receptor Binding : It interacts with specific receptors that modulate cellular signaling pathways involved in growth, apoptosis, and inflammation.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress-related damage in cells .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : Research has shown that this compound can significantly inhibit the proliferation of various cancer cell lines by inducing apoptosis through HDAC inhibition .

- Case Study : A study evaluating the efficacy of N-(2-hydroxyphenyl)prop-2-enamide on HepG2 liver cancer cells demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent antiproliferative effects .

Hepatotoxicity Evaluation

A critical aspect of evaluating new therapeutic agents is their safety profile. A hepatotoxicity study indicated that this compound did not induce liver injury at therapeutic doses. Key findings included:

- Liver Enzyme Levels : Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels remained within normal ranges, suggesting minimal hepatotoxic effects .

- Histopathological Analysis : Histological examinations revealed no significant liver lesions compared to control groups, supporting its safety for potential therapeutic use .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| N-(4-hydroxyphenyl)prop-2-enamide | Para substitution on phenyl | Potential anti-inflammatory agent |

| N-(3-hydroxyphenyl)prop-2-enamide | Meta substitution on phenyl | Different biological activity profiles |

| 3-(4-hydroxyphenyl)-N-prop-2-enamide | Similar backbone but different substituent | Studied for anticancer properties |

| S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | Hydroxypropyl group variation | Noted for anticonvulsant activity |

This table illustrates how variations in substitution patterns can lead to different biological activities, highlighting the significance of the hydroxy group in influencing reactivity and pharmacological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2E)-N-(2-hydroxyphenyl)-3-phenylprop-2-enamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via a multi-step process involving condensation reactions. A common approach includes reacting 2-hydroxyphenylamine with cinnamoyl chloride derivatives under basic conditions (e.g., triethylamine in dry dichloromethane). Reaction optimization involves:

- Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.

- Solvent selection : Using anhydrous solvents to prevent hydrolysis of intermediates.

- Catalysts : Employing coupling agents like EDCI/HOBt for improved yields in amide bond formation.

- Characterization : Confirming purity via HPLC and structural integrity via -NMR (δ 7.2–8.1 ppm for aromatic protons) and IR spectroscopy (C=O stretch at ~1650 cm) .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Primary methods :

- NMR spectroscopy : - and -NMR to verify the (2E)-stereochemistry (J = 15–16 Hz for trans-coupled olefinic protons) and substituent positions.

- Mass spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H] at m/z 294.1).

- X-ray crystallography : Single-crystal analysis using SHELXL for absolute configuration determination, with emphasis on resolving disorder in the hydroxyphenyl moiety .

Q. What initial biological screening approaches are suitable for evaluating the pharmacological potential of this compound?

- In vitro assays :

- Enzyme inhibition : Testing against COX-2 or LOX enzymes via fluorometric assays (IC determination).

- Antimicrobial activity : Agar dilution methods against Gram-positive bacteria (e.g., S. aureus).

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves.

- Data interpretation : Compare results with positive controls (e.g., aspirin for anti-inflammatory activity) and validate via triplicate experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Strategies :

- Dose-response reevaluation : Test conflicting compounds across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic stability assays : Use liver microsomes to assess if active metabolites influence discrepancies.

- Target specificity profiling : Employ kinome-wide screening or proteomics to identify off-target interactions.

- Case study : Derivatives with para-substituted phenyl groups showed variable COX-2 inhibition; crystallographic docking (PDB: 5KIR) revealed steric hindrance as a key factor .

Q. What strategies are effective in analyzing electron density maps and hydrogen bonding networks in crystallographic studies of this compound?

- Crystallographic workflow :

Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

Refinement : SHELXL refinement with anisotropic displacement parameters for non-H atoms.

Hydrogen bonding : Identify interactions using Mercury software, focusing on O–H···O=C bonds (d = 2.6–2.8 Å) between the hydroxyphenyl and amide groups.

- Validation : Cross-validate with DFT calculations (B3LYP/6-31G*) to confirm bond angles and torsional strain .

Q. How do substituent variations on the phenyl rings influence the compound’s reactivity and bioactivity, and what methodologies are used to assess these effects?

- Substituent impact :

- Electron-withdrawing groups (e.g., -NO) : Increase electrophilicity of the amide carbonyl, enhancing reactivity in nucleophilic substitutions.

- Hydrophobic groups (e.g., -CF) : Improve membrane permeability, assessed via PAMPA assays.

- Methodologies :

- SAR studies : Synthesize analogs with systematic substituent changes (e.g., -OH, -OCH, -Cl) and compare IC values.

- Computational modeling : MD simulations (AMBER) to correlate logP values with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.